
Givinostat clorhidrato monohidratado
Descripción general
Descripción
El clorhidrato de ITF-2357 monohidratado, también conocido como givinostat, es un potente inhibidor de la histona desacetilasa. Ha demostrado tener actividades antiinflamatorias y antineoplásicas significativas. Este compuesto es particularmente efectivo en la inhibición de la histona desacetilasa 1 y la histona desacetilasa 3, con valores de IC50 de 198 nM y 157 nM, respectivamente .
Aplicaciones Científicas De Investigación
El clorhidrato de ITF-2357 monohidratado tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto herramienta para estudiar la inhibición de las histona desacetilasas y su papel en la expresión genética.
Biología: Este compuesto se utiliza para investigar la regulación de las citoquinas inflamatorias y el papel de las histona desacetilasas en los procesos celulares.
Medicina: El clorhidrato de ITF-2357 monohidratado se está estudiando por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el mieloma múltiple, la leucemia mieloide aguda y la distrofia muscular de Duchenne
Mecanismo De Acción
El mecanismo de acción del clorhidrato de ITF-2357 monohidratado implica la inhibición de las histona desacetilasas, lo que lleva a la acumulación de histonas acetiladas y otras proteínas. Esto da como resultado cambios en la expresión genética y la supresión de citoquinas proinflamatorias como el factor de necrosis tumoral, la interleucina 1 alfa, la interleucina 1 beta y la interleucina 6 . Además, induce la apoptosis en las células cancerosas al modular la expresión de proteínas como p21, Bcl-2 y Mcl-1 .
Análisis Bioquímico
Biochemical Properties
Givinostat hydrochloride monohydrate interacts with HDAC1 and HDAC3, inhibiting their function . This inhibition of HDACs alters the acetylation state of histones, which can influence gene expression and other cellular processes .
Cellular Effects
Givinostat hydrochloride monohydrate has been shown to reduce fibrosis in muscle tissue and promote the increase of the cross-sectional area (CSA) of muscles in mdx mice . It also induces apoptosis of multiple myeloma (MM) and acute myelogenous leukemia (AML) cells following induction of p21 and down-modulation of Bcl-2 and Mcl-1 proteins .
Molecular Mechanism
The molecular mechanism of Givinostat hydrochloride monohydrate involves the inhibition of HDACs . By inhibiting these enzymes, it prevents the formation of HDAC-substrate complexes, increasing the level of histone acetylation within cells. This change in acetylation can alter the transcriptional pattern of target cells and the activity of non-histone proteins, leading to growth arrest, differentiation, and induced apoptosis .
Temporal Effects in Laboratory Settings
In a phase III clinical trial for Duchenne muscular dystrophy (DMD) treatment, Givinostat hydrochloride monohydrate showed less decline than placebo recipients in the time taken to perform a functional task over 18 months . This suggests that the effects of Givinostat hydrochloride monohydrate are stable over time.
Dosage Effects in Animal Models
In murine models of DMD, Givinostat hydrochloride monohydrate was administered weekly for 15 weeks at a dose of 1 mg/kg . The treatment increased maximal normalized strength to levels comparable to those of healthy mice in both DMD models. The effect of Givinostat hydrochloride monohydrate in both grip strength and exhaustion tests was dose-dependent in both strains .
Metabolic Pathways
Givinostat hydrochloride monohydrate is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of Givinostat hydrochloride monohydrate .
Subcellular Localization
As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Métodos De Preparación
La síntesis del clorhidrato de ITF-2357 monohidratado involucra varios pasos. La ruta sintética clave incluye la formación de un derivado de ácido hidroxámico, que luego se acopla con un derivado de naftilamina. Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido y catalizadores para facilitar la reacción de acoplamiento . Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El clorhidrato de ITF-2357 monohidratado experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Se puede reducir para formar derivados de amina.
Sustitución: El clorhidrato de ITF-2357 monohidratado puede sufrir reacciones de sustitución nucleofílica, donde el grupo ácido hidroxámico puede ser reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Comparación Con Compuestos Similares
El clorhidrato de ITF-2357 monohidratado es único debido a su potente inhibición de las histona desacetilasas de clase I y clase II. Los compuestos similares incluyen:
Vorinostat: Otro inhibidor de la histona desacetilasa con un espectro de actividad más amplio.
Romidepsin: Un inhibidor de la histona desacetilasa que se utiliza principalmente en el tratamiento del linfoma cutáneo de células T.
Panobinostat: Un potente inhibidor de la histona desacetilasa con actividad contra el mieloma múltiple
Actividad Biológica
Givinostat hydrochloride monohydrate, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammation, neuroprotection, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of Givinostat, supported by data tables and relevant research findings.
Givinostat functions primarily as an HDAC inhibitor, which plays a critical role in regulating gene expression through the modification of histones. By inhibiting HDACs, Givinostat increases the acetylation of histones, leading to an open chromatin structure and enhanced transcription of target genes involved in various biological processes.
- IC50 Values : Givinostat exhibits IC50 values ranging from 7.5 to 16 nM , indicating its potency in inhibiting HDAC activity .
Anti-Inflammatory Effects
Givinostat has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it reduces the release of pro-inflammatory cytokines such as TNFα, INFγ, IL-1α, and IL-1β from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) in vitro .
Case Study: In Vitro Cytokine Expression
A study evaluated the effect of Givinostat on IL-1β expression in primary glial cells exposed to LPS. The results indicated that treatment with Givinostat at concentrations of 1 µM and 10 µM significantly reduced LPS-induced IL-1β expression to control levels without affecting basal expression .
Neuroprotective Properties
Givinostat has been investigated for its neuroprotective effects in models of brain injury. In a neonatal hypoxia-ischemia (HI) rat model, Givinostat treatment was associated with increased acetylation of histone H3 and a reduction in inflammatory cytokine expression.
Table 1: Effects of Givinostat on Histone Acetylation and Cytokine Expression
Parameter | Control | LPS Only | LPS + Givinostat (1 µM) | LPS + Givinostat (10 µM) |
---|---|---|---|---|
IL-1β Expression | Low | High | Control Level | Control Level |
Acetylated Histone H3 | Normal | Reduced | Increased | Increased |
Pharmacokinetics
Understanding the pharmacokinetics of Givinostat is essential for its therapeutic application:
- Absorption : Maximum concentration occurs approximately 2-3 hours post-administration.
- Distribution : The estimated apparent volume of distribution is 160 L for the central compartment and 483 L for the peripheral compartment.
- Protein Binding : Approximately 96% protein binding in plasma .
Therapeutic Applications
Givinostat is being explored for various therapeutic applications due to its anti-inflammatory and anti-cancer properties:
Propiedades
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKZBBDJSKCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732302-99-7 | |
Record name | Givinostat hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Givinostat hydrochloride monohydrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.